2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-11(2)16(20)19-17-18-15(10-21-17)14-8-7-12-5-3-4-6-13(12)9-14/h7-11H,3-6H2,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMRAUSPQRXMBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC3=C(CCCC3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Cyclization Approach
The most frequently cited method in the literature involves cyclocondensation of α-haloketones with thioureas:
Reaction Scheme
$$
\underset{\text{2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one}}{C{12}H{13}BrO} + \underset{\text{Thiourea}}{CH4N2S} \xrightarrow[\text{EtOH, Δ}]{\text{Hantzsch}} \underset{\text{2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole}}{C{13}H{14}N_2S} + HBr \uparrow
$$
Optimized Conditions
- Solvent: Anhydrous ethanol (99.8%)
- Temperature: 80°C under reflux
- Time: 12–16 hours
- Yield: 68–72% based on analogous systems
Key Observations
Transition Metal-Catalyzed Coupling
For advanced intermediates, palladium-mediated cross-couplings enable late-stage functionalization:
Suzuki-Miyaura Variant
$$
\underset{\text{2-Bromo-4-iodothiazole}}{C3HBrIN2S} + \underset{\text{Tetrahydronaphthalen-2-ylboronic acid}}{C{10}H{11}BO2} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Suzuki}} \underset{\text{4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazole}}{C{13}H_{13}NS} + Byproducts
$$
Reaction Parameters
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Base: K$$2$$CO$$3$$ (3 equiv)
- Solvent System: Toluene/EtOH/H$$_2$$O (4:1:1 v/v)
- Yield: 55–60%
Propanamide Installation
Acyl Chloride Aminolysis
The most direct method couples 2-aminothiazoles with 2-methylpropanoyl chloride:
Mechanism
$$
\underset{\text{2-Aminothiazole}}{C3H3N2S} + \underset{\text{2-Methylpropanoyl chloride}}{C4H7ClO} \xrightarrow[\text{Et}3\text{N, DCM}]{\text{Aminolysis}} \underset{\text{Target Compound}}{C{17}H{20}N_2OS} + HCl \uparrow
$$
Optimized Protocol
- Base: Triethylamine (2.5 equiv)
- Solvent: Dichloromethane (0.1 M)
- Temperature: 0°C → RT gradient
- Reaction Time: 4 hours
- Yield: 85–88%
Purification
Carbodiimide-Mediated Coupling
For sensitive substrates, DCC/HOBt activation improves yields:
Procedure
- Activate 2-methylpropanoic acid (1.2 equiv) with DCC (1.5 equiv) and HOBt (1.1 equiv) in THF (0°C, 30 min)
- Add 2-aminothiazole derivative (1.0 equiv)
- Stir at RT for 12 hours
- Quench with 10% citric acid, extract with EtOAc
Advantages
- Minimizes epimerization at chiral centers
- Suitable for gram-scale production (≥90% purity)
Alternative Synthetic Pathways
One-Pot Thiazole-Amide Assembly
Recent advances enable concurrent thiazole formation and amidation:
Key Steps
- In situ generation of α-bromoketone from 5,6,7,8-tetrahydronaphthalen-2-yl acetic acid
- Simultaneous cyclization with N-(2-methylpropanoyl)thiourea
Reaction Table
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (12 mol%) |
| Solvent | DMF |
| Temperature | 110°C |
| Time | 8 hours |
| Yield | 63% |
Characterization & Quality Control
Spectroscopic Validation
1H NMR (400 MHz, CDCl3)
- δ 7.85 (s, 1H, Thiazole H5)
- δ 3.02 (m, 4H, Tetrahydronaphthalene CH2)
- δ 2.91 (q, J=6.8 Hz, 1H, Propanamide CH)
- δ 1.25 (d, J=6.8 Hz, 6H, Propanamide CH3)
HRMS (ESI-TOF)
Calculated for C17H20N2OS [M+H]+: 301.1374
Found: 301.1371
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Amide Substituents
4-(Dipropylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide ():
This compound replaces the propanamide group with a sulfamoyl-substituted benzamide. The sulfamoyl group introduces polar sulfonamide interactions, which may enhance solubility but reduce blood-brain barrier penetration compared to the methyl-propanamide in the target compound. The benzamide’s planar aromatic ring could also alter binding specificity .- N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-Thiazol-2-yl]-5,6-Dihydro-1,4-Dioxine-2-Carboxamide (): Here, the propanamide is replaced with a dihydrodioxine carboxamide. However, the rigidity of the dioxane ring may restrict conformational flexibility compared to the flexible propanamide chain in the target compound .
Analogues with Modified Heterocyclic Cores
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(Substituted)Thio/Piperazine]Acetamide/Propanamide Derivatives ():
These derivatives feature a benzothiazole core instead of thiazole, with methylenedioxy groups enhancing electron density. The acetamide/propanamide side chains are further substituted with thio or piperazine groups, which may improve water solubility and modulate receptor affinity. For example, piperazine substitutions could introduce basicity, altering pharmacokinetic profiles .Triazole-Thiazole Hybrids ():
Compounds like 9a–9e () incorporate triazole rings adjacent to thiazole moieties. The triazole’s ability to participate in hydrogen bonding and click chemistry-derived synthesis (using Cu catalysts) contrasts with the target compound’s simpler thiazole synthesis. These hybrids often exhibit enhanced antimicrobial or anticancer activity due to synergistic heterocyclic interactions .
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability : Propanamide derivatives generally exhibit slower hydrolysis than acetamide analogues (e.g., ), reducing first-pass metabolism risks.
- Bioactivity Trends : Triazole-containing hybrids () often show superior antimicrobial activity, while benzothiazole derivatives () are prioritized in CNS-targeted drug design due to their methylenedioxy groups .
Biological Activity
2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanamide backbone with a thiazole moiety and a tetrahydronaphthalenyl group. The molecular formula is with a molecular weight of approximately 285.34 g/mol. The presence of these functional groups contributes to its diverse chemical properties and potential applications in various fields, including medicinal chemistry.
Biological Activity
Research indicates that 2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide exhibits several biological activities:
Antitumor Activity
Studies have shown that compounds containing thiazole rings can exhibit significant antitumor properties. For instance, thiazole derivatives have been reported to have IC50 values in the low micromolar range against various cancer cell lines. The structural features of thiazoles are critical for their cytotoxic activity, with specific substitutions enhancing their efficacy against tumors .
Anticonvulsant Properties
Thiazole-bearing compounds have also been investigated for their anticonvulsant activity. Some derivatives have demonstrated the ability to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy .
The mechanism of action for 2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide may involve:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors on cell surfaces or within cells.
- Gene Expression Influence : There is potential for this compound to affect gene expression related to various biological processes .
Case Studies and Research Findings
A series of studies have explored the biological activities of thiazole derivatives similar to 2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide:
- Antitumor Studies :
- Anticonvulsant Activity :
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their notable biological activities:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 1 | Thiazole ring with various substitutions | Antitumor (IC50 < 1 µg/mL) |
| 2 | Naphthalene moiety | Anticonvulsant (ED50 values reported) |
| 3 | Electron-donating groups on phenyl ring | Cytotoxicity enhancement |
Q & A
Synthesis and Optimization
Basic Question: Q. What are the critical steps in synthesizing 2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide, and how can reaction conditions be optimized for higher yields? Methodological Answer: The synthesis typically involves:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux in polar aprotic solvents like DMF or ethanol .
- Amide coupling : Reaction of the thiazole intermediate with 2-methylpropanoyl chloride using coupling agents (e.g., HATU or DCC) in dichloromethane or THF at 0–25°C .
- Tetrahydronaphthalene incorporation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the 5,6,7,8-tetrahydronaphthalen-2-yl group, requiring palladium catalysts or Lewis acids (e.g., AlCl₃) .
Optimization : Yield improvements (≥75%) are achieved by controlling temperature (±5°C), solvent purity (HPLC-grade), and catalyst loading (5–10 mol% Pd for couplings). TLC (hexane:EtOAc 8:2) monitors reaction progress .
Structural Characterization
Basic Question: Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? Methodological Answer:
- 1H/13C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Key signals include:
- Thiazole C-H (δ 7.2–7.5 ppm, J = 8.0 Hz).
- Tetrahydronaphthalene aromatic protons (δ 6.8–7.1 ppm).
- Amide NH (δ 10.7–11.0 ppm, broad singlet) .
- IR spectroscopy : Confirm amide C=O (1670–1685 cm⁻¹) and thiazole C=N (1590–1605 cm⁻¹) .
- X-ray crystallography : Resolves bond lengths (e.g., C–S in thiazole: 1.68–1.72 Å) and dihedral angles between the thiazole and tetrahydronaphthalene moieties .
Biological Activity Profiling
Advanced Question: Q. How can researchers design assays to evaluate the biological activity of this compound against kinase targets? Methodological Answer:
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, JAK2) with ATP-Glo™ luminescence assays. IC₅₀ values are determined via dose-response curves (0.1–100 μM) .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Normalize results to DMSO controls .
- SAR studies : Modify the tetrahydronaphthalene substituents (e.g., halogens, methoxy) to assess hydrophobicity and steric effects on potency .
Computational Modeling
Advanced Question: Q. What computational strategies predict binding modes and optimize interactions with biological targets? Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the amide group .
- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .
- QSAR models : Train on IC₅₀ data using Random Forest or PLS regression. Descriptors include LogP, polar surface area, and H-bond acceptor count .
Data Contradiction Analysis
Advanced Question: Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data? Methodological Answer:
- Validation loops : Iterate between DFT calculations (e.g., B3LYP/6-31G*) and experimental IC₅₀ values to refine force field parameters .
- Error analysis : Quantify deviations using RMSE and R². Common sources include solvation effects (implicit vs. explicit solvent models) and protonation state mismatches .
- Experimental controls : Replicate assays with positive controls (e.g., staurosporine for kinases) and validate purity via HPLC (≥95%) .
Scale-Up Challenges
Advanced Question: Q. What are the key considerations for scaling up synthesis while maintaining reproducibility? Methodological Answer:
- Reactor design : Use continuous-flow systems for exothermic steps (e.g., amide coupling) to improve heat dissipation and reduce batch variability .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for >100 g batches. Monitor polymorph formation via PXRD .
- Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to track intermediate formation in real time .
Stability and Degradation
Basic Question: Q. What protocols ensure compound stability during storage and biological assays? Methodological Answer:
- Storage : Lyophilize and store at –80°C under argon. Avoid repeated freeze-thaw cycles .
- Degradation studies : Conduct forced degradation (40°C/75% RH for 4 weeks) and analyze via HPLC-UV. Major degradation pathways include hydrolysis of the amide bond (pH < 3 or > 10) .
- Light sensitivity : Use amber vials and minimize UV exposure during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
